molecular formula C26H22N2O6S B2728935 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide CAS No. 902291-67-2

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2728935
CAS No.: 902291-67-2
M. Wt: 490.53
InChI Key: RVGORYNNGJRXFJ-UHFFFAOYSA-N
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Description

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide is a complex organic compound featuring a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dioxolo and tosyl groups. The final step involves the acylation of the quinoline derivative with o-tolyl acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxolinic acid: A quinoline derivative with antimicrobial properties.

    Ethyl 8-oxo-5-(2-propynyl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another quinoline-based compound with similar structural features.

Uniqueness

2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(o-tolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methylphenyl)-2-[7-(4-methylphenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6S/c1-16-7-9-18(10-8-16)35(31,32)24-13-28(14-25(29)27-20-6-4-3-5-17(20)2)21-12-23-22(33-15-34-23)11-19(21)26(24)30/h3-13H,14-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGORYNNGJRXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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